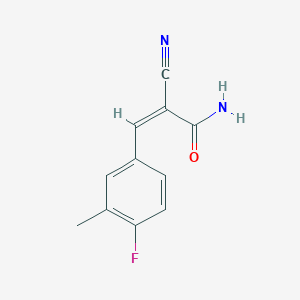
(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide is an organic compound notable for its unique chemical structure, which includes a cyano group, a prop-2-enamide backbone, and a substituted phenyl ring. The presence of the 4-fluoro and 3-methyl substitutions contributes significantly to its biological properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Cyano Group (-C≡N) : Known for its reactivity and ability to participate in various chemical reactions.
- Prop-2-enamide Backbone : Provides stability and influences the compound's interaction with biological targets.
- Substituted Phenyl Ring : The 4-fluoro and 3-methyl groups may enhance lipophilicity, affecting absorption and distribution.
Biological Activity
Research has indicated that compounds with similar functional groups often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Pharmacological Effects
-
Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. Its structural similarities to known anticancer agents hint at possible mechanisms involving apoptosis induction and cell cycle arrest.
Study Cell Line IC50 (µM) Mechanism A549 15 Apoptosis induction HeLa 20 Cell cycle arrest -
Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its utility in developing new antibiotics or antimicrobial agents.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways associated with cell growth and apoptosis.
Case Study 1: Anticancer Activity in vitro
A study conducted on human lung cancer cells (A549) demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation. The researchers observed morphological changes indicative of apoptosis after 48 hours of treatment, suggesting that the compound activates apoptotic pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was evaluated against several pathogenic bacteria. Results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus, with an MIC value significantly lower than that of conventional antibiotics.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-4-8(2-3-10(7)12)5-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRACWDOAAIWHTI-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














